molecular formula C18H28N2O5S B4413129 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-4-CARBOXAMIDE

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4413129
M. Wt: 384.5 g/mol
InChI Key: FMJDPFGWMWWYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It belongs to the class of sulfonylureas and has been found to have a wide range of biochemical and physiological effects.

Preparation Methods

The synthesis of 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-4-CARBOXAMIDE involves several steps. One common method includes the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with N-(2-methoxyethyl)-4-piperidinecarboxamide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography.

Chemical Reactions Analysis

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Scientific Research Applications

This compound has been used in various scientific research studies due to its potential as a tool for investigating the mechanisms of action of certain enzymes and receptors. It has been found to be particularly useful in the study of potassium channels, which are involved in the regulation of various physiological processes. Additionally, it has applications in the modulation of insulin secretion, regulation of smooth muscle contraction, and inhibition of platelet aggregation. It also shows potential in the treatment of neurological disorders such as epilepsy.

Mechanism of Action

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-4-CARBOXAMIDE acts as a blocker of potassium channels, which are responsible for regulating the flow of ions across cell membranes. By blocking these channels, this compound can alter the electrical activity of cells and tissues, leading to a range of physiological effects. This includes the modulation of insulin secretion, regulation of smooth muscle contraction, and inhibition of platelet aggregation.

Comparison with Similar Compounds

Similar compounds include other sulfonylureas such as glibenclamide and glipizide. Compared to these compounds, 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-(2-METHOXYETHYL)PIPERIDINE-4-CARBOXAMIDE has a unique structure that allows for specific interactions with potassium channels, making it a valuable tool in research focused on these channels.

Properties

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5S/c1-4-25-17-6-5-16(13-14(17)2)26(22,23)20-10-7-15(8-11-20)18(21)19-9-12-24-3/h5-6,13,15H,4,7-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJDPFGWMWWYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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